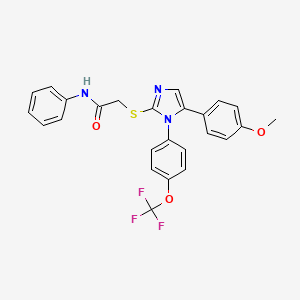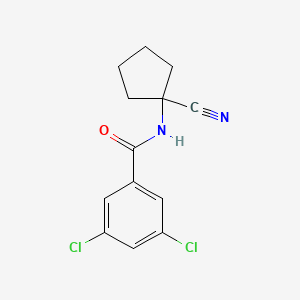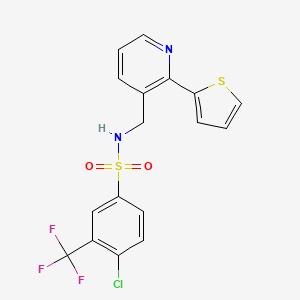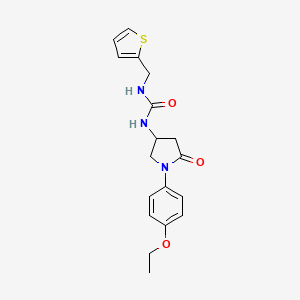
Cyclobutyl(3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized using reactions like the Petasis reaction . This reaction involves an aldehyde, an amine, and a boronic acid .Molecular Structure Analysis
The compound contains a cyclobutyl group, a pyrrolidine ring, and a furan ring. Pyrrolidine is a five-membered nitrogen heterocycle and furan is a five-membered oxygen heterocycle .Applications De Recherche Scientifique
1. Synthesis of Pyrrolidine Derivatives
A study by Knight, Redfern, and Gilmore (2001) explored the synthesis of pyrrolidine derivatives, which are significant in the realm of pharmaceuticals and organic chemistry. They found that 5-endo cyclisations of C-allylic glycine sulfonamides lead to excellent yields of pyrrolidine carboxylates. This process is significant as it offers a complementary sequence to traditional pyrrolidine synthesis methods (Knight, Redfern, & Gilmore, 2001).
2. Novel Heterocyclization Approach for Polysubstituted Furans
Damavandi, Sandaroos, and Pashirzad (2012) reported a new catalyst-free, one-pot synthesis of polysubstituted furans, a class of compounds with diverse applications in pharmaceuticals and materials science. Their method involved a multicomponent reaction which is efficient and versatile (Damavandi, Sandaroos, & Pashirzad, 2012).
3. Advances in Cyclobutene-Annelated Pyrimidinones Synthesis
Dalai et al. (2006) demonstrated a process involving cyclobutene-ring opening and Diels–Alder cycloaddition, leading to the creation of tetrahydroquinazolinone derivatives. This method has potential applications in the synthesis of complex organic molecules, relevant in drug discovery and organic chemistry (Dalai et al., 2006).
4. Amination/Ring Expansion Route to Pyrrolidines
Rao and Chan (2008) described a gold- and silver-catalyzed tandem amination/ring expansion method to synthesize pyrrolidines. This method is significant for its efficiency and applicability to a broad range of substrates, offering a new route for pyrrolidine synthesis which is valuable in medicinal chemistry (Rao & Chan, 2008).
5. Aza-Piancatelli Rearrangement for Cyclopentenone Derivatives
Reddy et al. (2012) explored the use of phosphomolybdic acid as a catalyst in the aza-Piancatelli rearrangement, leading to the synthesis of trans-4,5-disubstituted cyclopentenone derivatives. This method offers an efficient route for synthesizing cyclopentenones, which are important in various chemical syntheses (Reddy et al., 2012).
Propriétés
IUPAC Name |
cyclobutyl-[3-(furan-2-ylmethylsulfonyl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4S/c16-14(11-3-1-4-11)15-7-6-13(9-15)20(17,18)10-12-5-2-8-19-12/h2,5,8,11,13H,1,3-4,6-7,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCVQTHMGGHIHFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCC(C2)S(=O)(=O)CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclobutyl(3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Tert-butyl-2-[1-(1,3,4-oxadiazol-2-ylmethyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2575456.png)


![methyl 3-(8-(4-ethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2575463.png)





![N-(2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2575474.png)


![Methyl 4-((2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)carbamoyl)benzoate](/img/structure/B2575478.png)